molecular formula C₁₃H₂₀N₂O₂ B132381 (+)-Dropropizine CAS No. 99291-24-4

(+)-Dropropizine

Katalognummer B132381
CAS-Nummer: 99291-24-4
Molekulargewicht: 236.31 g/mol
InChI-Schlüssel: PTVWPYVOOKLBCG-CYBMUJFWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(+)-Dropropizine is a peripheral antitussive drug, which means it helps to suppress coughing by acting on peripheral receptors and their afferent conductors. It is available in both racemic form and as its pure enantiomer, levodropropizine. These compounds are used worldwide in various drug dosage formulations, including tablets, syrup, and oral solutions .

Synthesis Analysis

A novel route for the resolution of both enantiomers of dropropizine has been developed using oxime esters and supported lipases from Pseudomonas cepacia. This method allows for the separation of (R)- and (S)-dropropizine with high optical and chemical yields. The process involves enzymatic acylation and chemical hydrolysis to obtain the pure enantiomers, with the highest enantioselectivity observed when O-acetyl benzophenone oxime is used .

Molecular Structure Analysis

The molecular structure of dropropizine allows for its metabolism in humans mainly through hydroxylation of the aromatic ring, N-dealkylation to form N-phenylpiperazines, and degradation of the piperazine moiety. These metabolic pathways have been elucidated using gas chromatography-mass spectrometry (GC-MS) .

Chemical Reactions Analysis

Dropropizine undergoes various chemical reactions during its metabolism in the human body. The parent compound is metabolized to form hydroxylated metabolites and N-phenylpiperazines. These metabolites, along with the parent compound, can be detected in human urine using GC-MS, providing evidence of dropropizine intake .

Physical and Chemical Properties Analysis

The physical and chemical properties of dropropizine have been characterized to develop efficient analytical methodologies for quality control and pharmacokinetic studies. The majority of studies report the use of high-performance liquid chromatography with ultraviolet detection (HPLC/UV) for drug determination. Other methods include spectrophotometric UV/Vis, gas chromatography, and various titration methods. These analytical methods are applied to different matrices such as raw material, pharmaceutical formulations, plasma, and urine .

A sensitive spectrophotometric method has also been developed for the quantitation of dropropizine in its dosage forms. This method involves oxidation with periodic acid and condensation with 4-Amino-5-hydrazino-4H [1,2,4]-triazole-3-thiol (AHTT) to yield a purple-colored compound that can be measured at 550 nm .

Relevant Case Studies

In a clinical study, L-dropropizine was evaluated for its safety during respiratory rehabilitation and was found not to hinder the cough reflex, which is essential for patients with chronic obstructive lung disease. The study used surface electromyography and peak expiratory flow measurements to assess the effects of L-dropropizine compared to placebo, finding no significant difference in muscle work or maximal peak expiratory flow .

Another comparative study assessed the antitussive activity of levodropropizine and dropropizine using a citric acid-induced cough model in normal subjects. The study found that both compounds significantly reduced cough response, with levodropropizine showing similar antitussive activity but lower central nervous system depressant effects compared to the racemic drug .

Lastly, dropropizine has been tested for genotoxic effects in Chinese hamster V79 and human EUE cells. The results indicated that dropropizine did not show mutagenic or clastogenic effects, suggesting a favorable safety profile for the drug .

Wissenschaftliche Forschungsanwendungen

Analytical Methods and Drug Determination

  • Characteristics and Analytical Methods : (+)-Dropropizine is used in various drug formulations like tablets and syrups. Various analytical methods, including HPLC/UV, spectrophotometric UV/Vis, and others, are used for drug determination in different matrices such as pharmaceutical formulations and biological fluids (Machado et al., 2019).

Enantiomeric Resolution and Separation

  • Enantiomeric Resolution : The enantiomers of (+)-Dropropizine, used as an antitussive and sedative agent, were successfully separated using lipases from Pseudomonas cepacia (Salunkhe & Nair, 2001).
  • Chiral HPLC Methods : Various chiral HPLC methods have been developed for the determination of (+)-Dropropizine enantiomers, providing high-resolution and reproducibility for quality control (Shi‐Zhi & Pharmaceutical, 2003).

Pharmacokinetic Studies

  • Pharmacokinetics in Rat Plasma : A study developed and validated an LC-ESI-MS/MS method for quantitation of (+)-Dropropizine enantiomers in rat plasma, indicating no stereoselective disposition or chiral inversion in rats (Balaji et al., 2018).
  • Tissue Distribution in Rats : Research on stereoselective pharmacokinetics and tissue distribution of (+)-Dropropizine enantiomers after administration in rats showed no significant differences between the enantiomers (Gabani et al., 2020).

Method Development for Quality Control

  • Validation of Spectrophotometric Method : A green spectrophotometric method was validated for the determination of (+)-Dropropizine in commercial oral solutions, confirming its suitability for quality control (Monsores et al., 2020).

Human Metabolism Studies

  • Metabolism and Detection in Human Urine : Studies on the human metabolism of (+)-Dropropizine showed that it is mainly metabolized by hydroxylation of the aromatic ring and N-dealkylation, detectable in human urine (Staack et al., 2004).

Safety And Hazards

This would involve studying the compound’s toxicity, potential health effects, and safety precautions that should be taken when handling it.


Zukünftige Richtungen

This would involve discussing potential areas for future research on the compound. This could include new synthetic methods, applications, or studies on its mechanism of action.


Eigenschaften

IUPAC Name

(2R)-3-(4-phenylpiperazin-1-yl)propane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c16-11-13(17)10-14-6-8-15(9-7-14)12-4-2-1-3-5-12/h1-5,13,16-17H,6-11H2/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTVWPYVOOKLBCG-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(CO)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C[C@H](CO)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101030215
Record name (+)-Dropropizine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101030215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(+)-Dropropizine

CAS RN

99291-24-4
Record name Dropropizine S-form
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099291244
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-Dropropizine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101030215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DROPROPIZINE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FS5K818KA7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

According to the invention, resolution of dropropizine is carried out by treating it with L(+)tartaric acid in aqueous medium: the precipitated salt is then crystallized, alkalinized and recrystallized to give levodropropizine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(+)-Dropropizine
Reactant of Route 2
Reactant of Route 2
(+)-Dropropizine
Reactant of Route 3
Reactant of Route 3
(+)-Dropropizine
Reactant of Route 4
Reactant of Route 4
(+)-Dropropizine
Reactant of Route 5
Reactant of Route 5
(+)-Dropropizine
Reactant of Route 6
Reactant of Route 6
(+)-Dropropizine

Citations

For This Compound
439
Citations
AKMS Machado, MC Nemitz, V Todeschini… - Critical Reviews in …, 2021 - Taylor & Francis
… Dropropizine is a peripheral antitussive drug that acts by … the determination of dropropizine or levodropropizine in different … Despite the extensive clinical use of dropropizine, data from …
Number of citations: 6 www.tandfonline.com
G Banderali, E Riva, A Fiocchi… - Journal of …, 1995 - journals.sagepub.com
… The antitussive efficacy and tolerability of dropropizine and … Patients randomly received either 1 mglkg dropropizine or 2 … after both levodropropizine and dropropizine treatments (P < …
Number of citations: 59 journals.sagepub.com
RF Staack, DS Theobald… - Therapeutic Drug …, 2004 - journals.lww.com
Studies are described on the metabolism and the toxicologic analysis of the nonopioid cough suppressant dropropizine [R, S-3-(4-phenyl-1-piperazinyl) 1, 2-propandiol, DRO] in human …
Number of citations: 19 journals.lww.com
N Balaji, BB Gabani, U Todmal… - Biomedical …, 2019 - Wiley Online Library
… of dropropizine enantiomers in rats following oral administration of racemate dropropizine at … The pharmacokinetic results indicate that the disposition of dropropizine enantiomers is not …
SIM Zayed, HAM Arida - International Journal of Electrochemical Science, 2015 - Elsevier
The electrochemical behavior of dropropizine at carbon … indicated that the oxidation of dropropizine at the electrode surface … of dropropizine in lozenges tablets, and spiked human urine. …
Number of citations: 6 www.sciencedirect.com
OM Abdallah - International journal of analytical chemistry, 2010 - hindawi.com
Guaifenesin and dropropizine were analyzed through oxidation with periodic acid to give formaldehyde which was allowed to condense with 4-Amino-5-hydrazino-4H [1,2,4]-triazole-3-…
Number of citations: 16 www.hindawi.com
G Gatti, N Barzaghi, R Dominijanni… - … and clinical research, 1993 - europepmc.org
… There was a trend for 60 mg dropropizine and 120 mg … Conversely, administration of 120 mg dropropizine was consistently … evidence that racemic dropropizine adversely affects central …
Number of citations: 7 europepmc.org
D Bianchi, A Bosetti, P Cesti, P Golini - Tetrahedron letters, 1992 - Elsevier
Kinetic resolution of (R,S)-3-(4-phenyl-1-piperazinyl)-1,2-propanediol diacetate (2) by alcoholysis with n-propanol was carried out under lipase Amano PS catalysis in various organic …
Number of citations: 55 www.sciencedirect.com
G Fumagalli, CI Cordaro, M Vanasia… - … and clinical research, 1992 - europepmc.org
Levodropropizine is the levo-rotatory (S)-enantiomer of dropropizine, a racemic non-opiate antitussive agent which has been used clinically for many years. Compared with the racemic …
Number of citations: 11 europepmc.org
MM Salunkhe, RV Nair - Enzyme and microbial technology, 2001 - Elsevier
… This enzymatic resolution afforded (S)-dropropizine diacetate and (R)-dropropizine … of (±)-dropropizine is cited. Direct resolution of (±)-dropropizine offers inherent advantages like …
Number of citations: 15 www.sciencedirect.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.